Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
CAS No.:
VCID: VC0004573
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride -](/images/no_structure.jpg)
Description |
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride is a synthetic compound known for its role as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in the regulation of glucose metabolism by breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1). The compound is also referred to by synonyms such as DPPI 1C hydrochloride and Dipeptidylpeptidase IV Inhibitor III . Biological ActivityThis compound acts as a slow-binding and active site-targeting inhibitor of DPP-IV, with an IC50 of approximately 104 nM. It shows selectivity over other enzymes with DPP-like activity, with IC50 values greater than 30 μM for DPP II, DPP III, DPP VIII, DPP IX, FAP, and APP . The compound has been reported to lower blood DPP-IV activity and enhance GLP-1 response in animal models, thereby improving glucose tolerance in diabetic mice following an oral glucose challenge . Research Findings
Synthesis and Usage1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride is synthesized through specific chemical reactions, though detailed synthesis protocols are not widely published. It is used primarily in research settings as a DPP-IV inhibitor for studying glucose metabolism and potential treatments for diabetes . |
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Product Name | 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride |
Molecular Formula | C14H21ClN4O2 |
Molecular Weight | 312.79 g/mol |
IUPAC Name | (2R,5S)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Standard InChI | InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; |
Standard InChIKey | RHCWAHDCHQTNBR-IWKKHLOMSA-N |
Isomeric SMILES | C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl |
SMILES | C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Canonical SMILES | C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Synonyms | 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride |
PubChem Compound | 11381415 |
Last Modified | Apr 15 2024 |
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